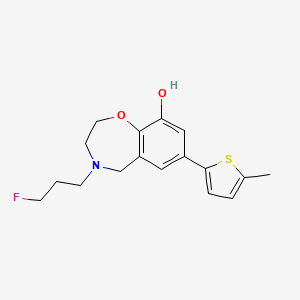![molecular formula C16H21FN2O5S B5342566 5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5342566.png)
5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid, also known as FMP or TAK-659, is a small molecule compound that has been developed for the treatment of cancer and autoimmune diseases. FMP is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor (BCR) signaling.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that is expressed in B cells and plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. 5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B cells and cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to have minimal effects on T cells and other immune cells, suggesting that it has a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable safety profile, and its ability to inhibit BCR signaling and downstream pathways. However, this compound has some limitations, including its poor solubility and stability, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
There are several future directions for the development of 5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid, including the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy in combination with other anti-cancer and immunomodulatory agents, and the exploration of its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound and to identify biomarkers that can predict its efficacy and toxicity in patients.
Méthodes De Synthèse
The synthesis of 5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 3-methyl-5-oxopentanoic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Several preclinical studies have demonstrated that this compound inhibits BTK activity and BCR signaling, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models of lymphoma and leukemia.
Propriétés
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5S/c1-12(11-16(21)22)10-15(20)18-6-8-19(9-7-18)25(23,24)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJHCYNFHBJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5342483.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B5342491.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5342498.png)
![1'-(1,3-benzoxazol-2-yl)-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5342504.png)
![2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5342508.png)
![4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-2-(4-fluorophenyl)morpholine](/img/structure/B5342513.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5342528.png)
![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5342546.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342561.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)